molecular formula C10H14FNO3S B1146338 (1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate CAS No. 143062-73-1

(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate

Cat. No. B1146338
M. Wt: 247.284
InChI Key: XUWZMHVPMZXIRU-LMLSDSMGSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of (1R,2S)-2-fluorocyclopropylamine, a key intermediate for the new generation of quinoxalinecarboxylic acid, DU-6859, involves diastereoface selective cyclopropanation of chiral N-vinylcarbamate with zinc-monofluorocarbenoid followed by hydrogenolysis (Tamura et al., 1992).

Molecular Structure Analysis

The molecular structure of compounds related to (1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate, such as spirocyclotriphosphazenes with fluorobenzyl pendant arms, has been characterized, revealing insights into their stereogenic properties and structural consequences of intramolecular vs. intermolecular hydrogen bonding interactions (Öztürk et al., 2019).

Chemical Reactions and Properties

Reactions involving methylenecyclopropanes and vinylidenecyclopropanes with N-fluorodibenzenesulfonimide (NFSI) have been explored, demonstrating the formation of fluorinated derivatives through ring-opening reactions, which provides a foundation for understanding the reactivity of (1R,2S)-2-Fluorocyclopropanamine derivatives (Jiang & Shi, 2009).

Physical Properties Analysis

Although specific studies on the physical properties of (1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate are not directly available, related research on the synthesis and properties of similar fluorinated cyclopropane derivatives provides valuable insights into their potential physical characteristics, such as solubility, boiling points, and stability under various conditions.

Chemical Properties Analysis

The chemical properties of (1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate can be inferred from studies on similar compounds, which highlight the importance of fluorine atoms in enhancing the selectivity and reactivity of cyclopropane derivatives in various chemical transformations. The introduction of fluorine atoms into cyclopropane rings has been shown to significantly affect their reactivity, selectivity in cyclooxygenase inhibition, and potential as intermediates in the synthesis of pharmaceuticals (Hashimoto et al., 2002).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Proper handling, storage, and disposal methods are also important.


Future Directions

This involves predicting future applications and research directions for the compound. It could involve improving the synthesis method, finding new applications, or studying the compound’s properties in more detail.


Please note that the availability of this information depends on the compound and the extent of research done on it. For a specific compound like “(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate”, you may need to refer to scientific literature or databases. If you have access to a library or a university database, you may find more specific information there. You could also consider reaching out to researchers or professors who specialize in this field. They may be able to provide more detailed and specific information.


properties

IUPAC Name

(1R,2S)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C3H6FN/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-3(2)5/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2/t;2-,3+/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWZMHVPMZXIRU-LMLSDSMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H]([C@H]1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693592
Record name 4-Methylbenzene-1-sulfonic acid--(1R,2S)-2-fluorocyclopropan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate

CAS RN

143062-84-4, 143062-73-1
Record name Cyclopropanamine, 2-fluoro-, (1R,2S)-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143062-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzene-1-sulfonic acid--(1R,2S)-2-fluorocyclopropan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-2-Fluorocyclopropan-1-amine 4-methylbenzenesulphonate
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Record name (1R,2S)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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